molecular formula C22H18Cl2N2O B5191529 2-(2-Chlorophenyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole

2-(2-Chlorophenyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole

Cat. No.: B5191529
M. Wt: 397.3 g/mol
InChI Key: YYMFHWGBNARGDA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles This compound is characterized by the presence of chlorophenyl and methoxyphenyl groups attached to a dihydropyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole typically involves the reaction of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives with different substitution patterns.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction can produce various dihydropyrazole derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
  • 5-(4-Chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
  • 2-(2-Chlorophenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole

Uniqueness

2-(2-Chlorophenyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and methoxyphenyl groups provides a distinct set of properties that can be leveraged in various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-chlorophenyl)-5-(4-chlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O/c1-27-22-9-5-2-6-17(22)21-14-19(15-10-12-16(23)13-11-15)25-26(21)20-8-4-3-7-18(20)24/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMFHWGBNARGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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